molecular formula C14H11BrO2 B1273610 3-Bromo-3'-methoxybenzophenone CAS No. 750633-66-0

3-Bromo-3'-methoxybenzophenone

Cat. No.: B1273610
CAS No.: 750633-66-0
M. Wt: 291.14 g/mol
InChI Key: YJQLWOJNDBFINH-UHFFFAOYSA-N
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Description

3-Bromo-3’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 3’-position on the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3-Bromo-3’-methoxybenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

3-Bromo-3’-methoxybenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including eye and face protection, should be worn when handling this chemical .

Biochemical Analysis

Biochemical Properties

3-Bromo-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 3-Bromo-3’-methoxybenzophenone can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .

Cellular Effects

The effects of 3-Bromo-3’-methoxybenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and the activation of stress response pathways. Furthermore, 3-Bromo-3’-methoxybenzophenone can alter gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-Bromo-3’-methoxybenzophenone exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, leading to competitive or non-competitive inhibition. This binding can disrupt the normal catalytic activity of the enzymes, resulting in altered metabolic flux. Additionally, 3-Bromo-3’-methoxybenzophenone can interact with DNA and RNA, potentially causing mutations or transcriptional changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-3’-methoxybenzophenone can degrade into various byproducts, some of which may retain biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, including persistent oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of 3-Bromo-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 3-Bromo-3’-methoxybenzophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

3-Bromo-3’-methoxybenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes into various hydroxylated and conjugated metabolites. These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering the levels of key metabolites. The interactions with cofactors such as NADPH and glutathione are also crucial in determining the compound’s metabolic fate .

Transport and Distribution

The transport and distribution of 3-Bromo-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 3-Bromo-3’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 3-Bromo-3’-methoxybenzophenone is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing 3-Bromo-3’-methoxybenzophenone to specific organelles. For instance, the presence of a bromine atom may facilitate its interaction with mitochondrial proteins, influencing mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3’-methoxybenzophenone can be synthesized through the reaction of 3-bromobenzoyl chloride with 3-methoxyphenylmagnesium bromide . Another method involves the reaction of 3-Bromoanisole with phenylboronic acid in the presence of a palladium catalyst to form 3-Bromo-3’-methoxybiphenyl, which is then reacted with benzoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production methods for 3-Bromo-3’-methoxybenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Comparison with Similar Compounds

  • 3-Bromo-3’-hydroxybenzophenone
  • 3-Bromo-3’-methylbenzophenone
  • 3-Bromo-3’-ethoxybenzophenone

Comparison: 3-Bromo-3’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3-bromophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQLWOJNDBFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373706
Record name 3-Bromo-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-66-0
Record name 3-Bromo-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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